3,3-Dimethyl-7-nitroindolin-2-one
Description
3,3-Dimethyl-7-nitroindolin-2-one is a nitro-substituted indolinone derivative characterized by a dimethyl group at the 3-position and a nitro group at the 7-position of the indole ring. Indolin-2-one derivatives are widely explored in medicinal chemistry due to their structural versatility, particularly as kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3,3-dimethyl-7-nitro-1H-indol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-10(2)6-4-3-5-7(12(14)15)8(6)11-9(10)13/h3-5H,1-2H3,(H,11,13) |
InChI Key |
MSDXBNHLHVWWJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)[N+](=O)[O-])NC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-7-nitroindolin-2-one typically involves the nitration of 3,3-dimethylindolin-2-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 7-position of the indolin-2-one ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-7-nitroindolin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other catalytic hydrogenation methods.
Nitrating Agents: Concentrated nitric acid and sulfuric acid for the initial synthesis.
Major Products Formed
Reduction Product: 3,3-Dimethyl-7-aminoindolin-2-one.
Substitution Products: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including potential antitumor properties.
Medicine: Explored for its potential use in drug development, particularly in designing antitumor agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-7-nitroindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways related to cell growth, differentiation, and apoptosis . The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Structural and Substituent Variations
The table below highlights structural differences between 3,3-Dimethyl-7-nitroindolin-2-one and key analogues:
Physicochemical Properties
Molecular Weight :
- Lipophilicity (logP): Nitro groups typically increase logP (hydrophobicity), while amino or carboxylic acid groups reduce it. For example, 5-Aminoindolin-2-one hydrochloride has lower logP due to its polar salt form .
- Solubility: Nitro-substituted derivatives like this compound may exhibit lower aqueous solubility compared to amino or hydroxy analogues (e.g., 5-Aminoindolin-2-one hydrochloride) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
